molecular formula C22H14Br2ClFN2 B10931643 3,5-bis(3-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole

Cat. No.: B10931643
M. Wt: 520.6 g/mol
InChI Key: KGXUBQLSIZDVIH-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of bromophenyl, chlorophenyl, and fluorobenzyl groups through various substitution reactions. Common reagents used in these reactions include bromine, chlorine, and fluorine sources, along with catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole: Lacks the fluorobenzyl group, making it less versatile in certain applications.

    3,5-bis(3-bromophenyl)-4-chloro-1-(2-chlorobenzyl)-1H-pyrazole: Contains a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and biological activity.

Uniqueness

3,5-bis(3-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole is unique due to its specific combination of halogen atoms and the presence of a fluorobenzyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H14Br2ClFN2

Molecular Weight

520.6 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-[(2-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14Br2ClFN2/c23-17-8-3-6-14(11-17)21-20(25)22(15-7-4-9-18(24)12-15)28(27-21)13-16-5-1-2-10-19(16)26/h1-12H,13H2

InChI Key

KGXUBQLSIZDVIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br)F

Origin of Product

United States

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